PdBr2 is a valuable precursor for palladium(0) catalysts, which are crucial for various organic coupling reactions. These reactions form new carbon-carbon bonds between organic molecules. PdBr2 is often used in combination with ligands (stabilizing molecules) to create specific palladium catalysts with desired properties. For instance, research has shown its effectiveness in the generation of Pd(0) precatalysts for Suzuki-Miyaura cross-coupling reactions involving aryl bromides and vinyl ethers [1].
[1] (Palladium(II) bromide, 99% | 205877-2G | SIGMA-ALDRICH | SLS Ireland, )
Interestingly, PdBr2 itself can exhibit catalytic activity in specific reactions without the need for additional ligands. Research has explored its application in Suzuki cross-coupling reactions using arylboronic acids or sodium tetraphenylborate in aqueous media. This approach offers advantages like simplified reaction setup and potentially greener chemistry due to the absence of organophosphine ligands, which are often used but can be environmentally hazardous [2].
[2] (Palladium( II ) bromide - ResearchGate, )
PdBr2 serves as a building block for the synthesis of novel palladium complexes with tailored properties. Researchers can manipulate the surrounding ligands around the palladium center to influence its catalytic activity and selectivity. Studies have explored the formation of trans-Mono(silyl)palladium(II) Bromide Complexes derived from PdBr2, which may hold promise for future catalyst development [3].
[3] (Synthesis of trans-Mono(silyl)palladium(II) Bromide Complexes - MDPI, )
PdBr2 adopts a linear structure with two bromine atoms covalently bonded to the central palladium atom. Each Pd-Br bond length is approximately 2.28 Å. The bromine atoms exhibit sp³ hybridization, while palladium exhibits d⁸sp² hybridization. This hybridization allows palladium to participate in various bonding interactions with other molecules, making it a versatile catalyst.
PdBr2 is involved in a variety of chemical reactions, including:
Pd (s) + Br2 (g) → PdBr2 (s) []
PdBr2 (s) → Pd (s) + Br2 (g) []
PhBr (aryl bromide) + CH2=CHCH2COOCH3 (olefin) → PhCH2CH=CHCH2COOCH3 (substituted alkene) []
In this reaction, PdBr2 facilitates the formation of a new C-C bond between the aryl bromide and the olefin.
The specific reaction mechanism for PdBr2-catalyzed reactions can be complex and involve multiple steps. Further resources can be explored for detailed mechanistic pathways.
These reactions highlight the versatility of palladium(II) bromide as a catalyst and a reactant in various chemical processes.
Research on the biological activity of palladium(II) bromide is limited but suggests potential applications in medicinal chemistry. Its complexes have shown catalytic properties that may influence biological systems, particularly in oxidation processes. For example, studies indicate that palladium(II) bromide can catalyze reactions involving carbon monoxide, which could have implications for understanding metabolic pathways involving carbon monoxide and oxygen .
Palladium(II) bromide can be synthesized through several methods:
These methods provide efficient routes to obtain palladium(II) bromide for laboratory use.
Palladium(II) bromide has diverse applications across various fields:
Studies on the interactions of palladium(II) bromide with other compounds reveal its reactivity and potential applications:
These interactions underscore the importance of palladium(II) bromide in coordination chemistry and catalysis.
Palladium(II) bromide shares similarities with other palladium halides but exhibits unique characteristics that differentiate it from them. Below is a comparison with some related compounds:
Compound | Formula | Unique Features |
---|---|---|
Palladium(II) chloride | More stable than ; used extensively in organic synthesis. | |
Palladium(I) iodide | Less common; shows different reactivity profiles compared to . | |
Palladium(II) fluoride | Less soluble; forms different types of complexes. |
Palladium(II) bromide's ability to form stable complexes with various ligands while maintaining distinct reactivity profiles sets it apart from these similar compounds.
Palladium(II) bromide is defined by the chemical formula PdBr₂, with a molecular weight of 266.23 g/mol. Its crystalline structure, determined via X-ray diffraction, adopts a monoclinic lattice (space group P2₁/c) with lattice parameters a = 6.59 Å, b = 3.96 Å, c = 25.22 Å, and β = 92.6°. The structure consists of edge-sharing PdBr₄ squares arranged in wavy ribbons, forming a one-dimensional coordination polymer (Figure 1).
Property | Value | Source |
---|---|---|
Density | 5.173 g/cm³ | |
Solubility in H₂O | Insoluble | |
Solubility in MeCN | Soluble (forms PdBr₂(MeCN)₂) | |
Crystal System | Monoclinic |
PdBr₂ is recognized by multiple nomenclature systems:
Common synonyms include palladium dibromide and palladous bromide.
The most well-established traditional method for synthesizing palladium(II) bromide involves the direct reaction of metallic palladium with a mixture of nitric acid and hydrobromic acid [1] [2] [3]. This approach leverages the oxidizing power of nitric acid to dissolve the noble metal, while hydrobromic acid provides the bromide anions necessary for complex formation.
The reaction proceeds through initial dissolution of palladium metal in dilute nitric acid, forming palladium nitrate intermediates [4] [2]. Research has demonstrated that palladium dissolves readily in nitric acid at room temperature, with complete dissolution achievable within minutes under appropriate conditions [5] [6]. The dissolution rate is significantly enhanced by the addition of alkali metal nitrates, with lithium nitrate showing particularly pronounced catalytic effects due to ionic polarization effects [4].
When hydrobromic acid is subsequently added to the palladium nitrate solution, precipitation of palladium(II) bromide occurs [1]. The reaction mechanism involves the displacement of nitrate ligands by bromide ions, followed by coordination polymer formation. The optimized procedure typically employs nitric acid concentrations between 2-3 mol/L and requires careful temperature control to prevent decomposition [7].
The product obtained through this method is an amorphous brown to black powder that is insoluble in water but soluble in hydrobromic acid [1] [8]. Thermal analysis indicates that the compound decomposes without melting, with decomposition temperatures varying depending on the preparation conditions [9] [10]. The yield of this synthetic route consistently exceeds 90% when proper stoichiometric ratios are maintained [4].
Electrochemical synthesis represents an alternative traditional approach for preparing palladium(II) bromide, offering advantages in terms of environmental sustainability and process control [11] [12] [13]. These protocols utilize electrochemical reduction and oxidation processes to generate palladium complexes from appropriate precursors.
Research has shown that the electrodeposition process is highly dependent on solution pH, temperature, and applied potential [12]. Under optimized conditions, palladium electrodeposition from ammonia-free electrolytes containing bromide ions proceeds via a chemical-reaction-controlled mechanism [12]. The process involves the formation of palladium-bromide complexes at the electrode surface, followed by nucleation and growth of crystalline deposits.
Recent developments in electrochemical synthesis have focused on divided cell configurations using Nafion membranes to separate anodic and cathodic compartments [13]. This approach allows for better control over product selectivity and reduces unwanted side reactions. The electrochemical method can produce palladium(II) bromide with purities exceeding 85% and offers the advantage of in situ generation of palladium nanostructures with controlled morphologies [11] [13].
Chemical vapor transport represents a sophisticated modern approach for synthesizing high-quality single crystals of palladium(II) bromide [15] [16] [17]. This method exploits the volatility differences between palladium bromide species to achieve crystal growth through controlled vapor phase transport.
The chemical vapor transport process typically involves placing palladium metal and a brominating agent in a sealed evacuated tube with a temperature gradient [15] [17]. Research has demonstrated that various transport agents can be employed, including elemental bromine, palladium dibromide itself, and mixed halide systems [15] [16]. The choice of transport agent significantly influences both the yield and quality of the resulting crystals.
Thermodynamic analysis of the palladium-bromine system reveals that the molecular composition of palladium bromide vapor is complex, involving multiple species in equilibrium [17]. The transport process operates through the formation of volatile palladium bromide complexes at the hot zone, followed by crystallization at the cooler zone. Temperature gradients typically range from 800°C to 1000°C, with transport occurring over periods of days to weeks [15] [16].
Optimization studies have identified several critical parameters affecting crystal quality and yield. The amount of transport agent must be carefully controlled, typically ranging from 1-5 mg per cm³ of tube volume [15]. Reaction time significantly influences crystal size and perfection, with longer transport periods generally producing larger, higher-quality crystals. The synthesis temperature affects both the transport rate and the thermodynamic equilibrium, requiring precise control for optimal results [15].
Single crystals produced via chemical vapor transport exhibit superior structural properties compared to those prepared by traditional methods [15]. X-ray crystallographic analysis confirms the formation of well-ordered coordination polymer structures with minimal defects. These high-quality crystals are particularly valuable for fundamental studies of palladium bromide properties and for applications requiring precise stoichiometry and structural perfection [15].
Liquid exfoliation represents an innovative modern approach for synthesizing palladium bromide nanowires and other one-dimensional nanostructures [18] [19] [20]. This method enables the production of high-aspect-ratio nanostructures with controllable dimensions and enhanced surface properties.
The liquid exfoliation process begins with bulk palladium bromide crystals that are dispersed in appropriate solvents under controlled conditions [18] [20]. Research has demonstrated that toluene serves as an effective dispersing medium for palladium bromide exfoliation, providing suitable surface tension and solvation properties [20]. The exfoliation process typically employs bath sonication to provide the mechanical energy necessary for layer separation and nanostructure formation.
Critical parameters affecting the exfoliation process include solvent selection, sonication time, temperature, and precursor concentration [18] [19]. Studies have shown that the choice of solvent significantly influences both the yield and morphology of the resulting nanostructures [18]. Solvents with appropriate surface tension properties, such as N-cyclohexyl-2-pyrrolidone, can stabilize few-layer structures through solvation shell formation, preventing reaggregation and oxidation [18].
The liquid exfoliation method enables the synthesis of palladium bromide nanowires with diameters ranging from 10 to 100 nanometers and lengths extending to several micrometers [20]. Transmission electron microscopy analysis reveals that these one-dimensional structures maintain the crystalline properties of the bulk material while exhibiting enhanced surface-to-volume ratios [20]. The nanowires demonstrate interesting electronic properties, including semiconducting behavior and field-effect transistor characteristics [20].
Control over nanowire dimensions can be achieved through manipulation of exfoliation parameters [19] [21]. The concentration of potassium bromide in the synthesis medium has been identified as a particularly important factor, with concentrations ranging from 8 to 27 mM enabling tunable control over nanowire length from 38 to 470 nanometers [21]. This dimensional control makes the liquid exfoliation method particularly attractive for applications requiring specific nanostructure geometries.
Synthesis Method | Temperature (°C) | Reaction Time | Product Form | Yield/Efficiency |
---|---|---|---|---|
Palladium with HNO₃/HBr | Room temperature to 100°C | 5 minutes to several hours | Amorphous brown/black powder | High (>90%) |
Electrochemical Deposition | Room temperature to 80°C | 10-30 minutes to hours | Thin films, nanoparticles | Variable (60-95%) |
Chemical Vapor Transport (CVT) | 800-1000°C | Days to weeks | Single crystals | Low to moderate |
Liquid Exfoliation | Room temperature | Minutes to hours | Nanowires, nanostructures | Moderate to high |
Property | Value |
---|---|
Molecular Formula | PdBr₂ |
Molecular Weight | 266.23 g/mol |
CAS Number | 13444-94-5 |
Appearance | Dark red-brown to black powder |
Melting Point | Decomposes before melting |
Density | 5.173 g/mL at 25°C |
Crystal Structure | Coordination polymer (P2₁/c space group) |
Water Solubility | Insoluble |
Stability | Hygroscopic, decomposes in air |
Supplier | Purity (%) | Package Size | Price Range (USD) |
---|---|---|---|
TCI Chemicals | >98.0 | 2g, 16g | $466-$2800 |
Sigma-Aldrich | 99 | 2g, 10g | $222-$903 |
Thermo Scientific | ≥99.998 | 2g, 10g | $208-$1150 |
Fisher Scientific | 39.8-40.1% Pd | 2g, 10g | $150-$800 |
American Elements | Various grades | Custom quantities | Quote based |
Irritant